molecular formula C21H26F3N3O B5558806 2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol

2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol

Cat. No. B5558806
M. Wt: 393.4 g/mol
InChI Key: WOKORVOSMIFUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol involves multi-step chemical reactions. These compounds are synthesized to evaluate their pharmacological properties, including antimicrobial and antimycobacterial activities. For example, novel triazines and quinolines have been synthesized and tested for their in vitro antimicrobial activity against various bacteria and fungi. These synthesis processes typically involve nucleophilic substitution reactions and are characterized by the use of IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and CHN analysis for structural elucidation (Patel et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds within this category is complex, incorporating multiple rings and functional groups. The presence of the piperazine ring offers flexibility in chemical reactions, allowing for various substitutions that can modify the molecule's chemical properties and biological activity. The trifluoromethyl group attached to the quinoline ring enhances the molecule's lipophilicity, potentially affecting its biological activity and pharmacokinetic properties.

Chemical Reactions and Properties

The chemical reactions involving these compounds are diverse, including cyclocondensation, nucleophilic substitution, and cyclization-alkoxycarbonylation reactions. These reactions are crucial for modifying the molecule's structure to enhance its biological activity or to investigate its chemical properties further. The compounds exhibit antimicrobial and antimycobacterial activities, highlighting their potential as therapeutic agents. The reactions are facilitated by various catalysts and conditions, demonstrating the compounds' reactivity and the potential for further chemical modifications (Rajkumar et al., 2014).

Scientific Research Applications

Palladium(II) Complexes Synthesis

The reaction of [Pd(CH3CN)2Cl2] with certain ligands, including N-cyclopentyl substituted compounds, results in bidentate (NN') PdCl2 complexes. These complexes exhibit significant catalytic activity for the polymerization of methyl methacrylate (MMA), highlighting their potential in catalysis and polymer chemistry (Sung-Hoon Kim et al., 2014).

Fluoroquinolonecarboxylic Acid Synthesis

The synthesis of fluoroquinolonecarboxylic acid, a compound with potent antibacterial activity both in vivo and in vitro, involves a series of reactions including the use of N-(ethoxycarbonyl)piperazine. This process underscores the importance of such chemical structures in the development of new antibacterial agents (T. Ishizaki et al., 1985).

Enantioseparation of Anti-HIV Quinolone Derivatives

The enantioseparation of several 6-desfluoroquinolones was successfully achieved using polysaccharide-based stationary phases. This study indicates the potential application of such compounds in the treatment of HIV, emphasizing the importance of stereochemistry in pharmaceutical applications (B. Natalini et al., 2011).

Bacterial Topoisomerase Inhibitors

Quinolone and pyridone derivatives are explored as bacterial topoisomerase inhibitors, with a focus on structure-activity relationships. This research is crucial for developing new antibiotics to combat resistant bacterial strains (L. Mitscher, 2005).

Multidentate Bifunctional Organic Ligand Synthesis

The synthesis of di-N,N'-(2-cyano-2-oximinoacetyl)piperazine, a new multidentate bifunctional organic ligand, demonstrates its potential as a versatile building block for coordination and supramolecular chemistry. This highlights the compound's application in the creation of complex molecular architectures (C. Cheadle et al., 2013).

properties

IUPAC Name

2-[1-cyclopentyl-4-[8-(trifluoromethyl)quinolin-4-yl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N3O/c22-21(23,24)18-7-3-6-17-19(8-10-25-20(17)18)26-11-12-27(15-4-1-2-5-15)16(14-26)9-13-28/h3,6-8,10,15-16,28H,1-2,4-5,9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKORVOSMIFUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)C3=C4C=CC=C(C4=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-Cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.